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Compound of Interest

Compound Name: 3-Amino-2-piperidone

Cat. No.: B154931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis and characterization

of 3-amino-2-piperidone, a valuable building block in medicinal chemistry. The document

details established synthetic routes, including both traditional organic chemistry and modern

chemoenzymatic methods. Furthermore, it presents a thorough characterization of the

molecule, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties
3-Amino-2-piperidone, also known as 3-aminopiperidin-2-one, is a cyclic gamma-amino acid

derivative. Its fundamental properties are summarized in the table below.

Property Value Reference

Molecular Formula C₅H₁₀N₂O [1]

Molecular Weight 114.15 g/mol [1]

CAS Number 1892-22-4 [1]

Physical State Solid [1]

Melting Point 50 °C [2]

Boiling Point 130 °C [2]
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Synthesis of 3-Amino-2-piperidone
Two primary synthetic strategies for 3-amino-2-piperidone are detailed below: a multi-step

chemical synthesis from L-glutamic acid and a chemoenzymatic approach from L-glutamine.

Multi-Step Synthesis from L-Glutamic Acid
This synthetic pathway involves a five-step process starting from the readily available amino

acid, L-glutamic acid.[3] The overall workflow is depicted in the diagram below.

Synthesis of 3-Amino-2-piperidone from L-Glutamic Acid
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Caption: Multi-step synthesis of 3-Amino-2-piperidone from L-Glutamic Acid.

Step 1: Esterification

To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Remove the solvent under reduced pressure to obtain the diester hydrochloride salt.

Step 2: N-Boc Protection

Dissolve the diester hydrochloride salt in chloroform at 0°C.

Add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-

dimethylaminopyridine (DMAP).

Stir the reaction mixture at room temperature for 6 hours.
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Quench the reaction with water and extract the product with chloroform.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-Boc

protected diester.

Step 3: Reduction

To a solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄)

portion-wise at 0°C.

Stir the reaction at room temperature until completion.

Quench the reaction and purify to obtain the diol intermediate.

Step 4: Tosylation

To a solution of the diol in chloroform, add triethylamine, p-toluenesulfonyl chloride, and a

catalytic amount of DMAP.

Stir the reaction mixture at room temperature for 1 hour.

Quench the reaction with aqueous sodium bicarbonate and extract the product with

dichloromethane.

Dry and concentrate the organic phase to yield the ditosylate.

Step 5: Cyclization

React the ditosylate with an appropriate amine to induce cyclization and yield the desired 3-
amino-2-piperidone derivative. The specific amine and reaction conditions will determine

the final N-substituent. For the parent 3-amino-2-piperidone, a deprotection step would be

required.

Chemoenzymatic Synthesis from L-Glutamine
This innovative approach utilizes an engineered enzyme to achieve a highly selective and

efficient synthesis.[4] The process involves the enzymatic conversion of L-glutamine to (S)-3-

aminopiperidine-2,6-dione, which can be further processed.
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Chemoenzymatic Synthesis of (S)-3-aminopiperidine-2,6-dione

L-Glutamine Enzymatic Reaction
(IdgS-Ox* R539A, ATP, MgCl₂, Tris-HCl buffer) (S)-3-aminopiperidine-2,6-dione

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis of (S)-3-aminopiperidine-2,6-dione.

Prepare a reaction mixture containing immobilized IdgS-Ox* R539A enzyme, 10 mM ATP, 10

mM MgCl₂, 10 mM L-glutamine, and 50 mM Tris-HCl buffer (pH 9.0).

Incubate the reaction at 30°C for 2 hours.

Centrifuge and filter the reaction mixture to remove the immobilized enzyme.

The resulting supernatant contains the product, (S)-3-aminopiperidine-2,6-dione, which can

be further purified or used in subsequent reactions.

Characterization of 3-Amino-2-piperidone
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized

3-amino-2-piperidone. The following sections detail the expected analytical data.

Spectroscopic Data
Technique Data Reference

¹³C NMR
Spectral data available on

PubChem.
[1]

GC-MS

Mass spectral data with

fragmentation patterns are

available on PubChem.

[1]

Predicted ¹H NMR Data (100 MHz, D₂O)
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Chemical Shift (ppm) Multiplicity Assignment

3.75 t H-3

3.25 t H-5

2.35 m H-6

1.90 m H-4

Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (ppm) Assignment

178.0 C=O (C-2)

52.0 C-3

42.0 C-5

28.0 C-6

22.0 C-4

Infrared (IR) Spectroscopy

While a specific spectrum for 3-amino-2-piperidone is not readily available in the searched

literature, the characteristic IR absorptions for a δ-lactam structure are well-established.[5]

Wavenumber (cm⁻¹) Vibration Functional Group

~3300-3400 N-H stretch Amine (NH₂) and Amide (N-H)

~2850-2960 C-H stretch Alkane (CH₂)

~1650 C=O stretch Amide (δ-lactam)

~1600 N-H bend Amine (NH₂)

The carbonyl (C=O) stretch of a δ-lactam is typically observed around 1650 cm⁻¹.[5]
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Mass Spectrometry (MS)

The GC-MS data available on PubChem shows a molecular ion peak and several fragment

ions.[1] Analysis of the fragmentation pattern can provide structural confirmation.

Purification
Purification of 3-amino-2-piperidone can be achieved through standard laboratory techniques.

Experimental Protocol: Column Chromatography[6]
Stationary Phase: Silica gel (particle size 35-70 µm).

Mobile Phase: A gradient of ethyl acetate in cyclohexane is a common starting point for the

purification of similar compounds. The exact gradient should be optimized based on TLC

analysis.

Procedure:

Dissolve the crude product in a minimal amount of the mobile phase.

Load the solution onto a pre-packed silica gel column.

Elute the column with the chosen solvent system, collecting fractions.

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization
For solid compounds, recrystallization is an effective method for purification.

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at

room temperature but highly soluble at an elevated temperature. Common solvents to test

include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

Procedure:
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Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

If the solution is colored, a small amount of activated charcoal can be added and the

solution filtered hot.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the crystals under vacuum.

This technical guide provides a solid foundation for the synthesis and characterization of 3-
amino-2-piperidone. Researchers are encouraged to consult the cited literature for more

detailed information and to optimize the described protocols for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154931#3-amino-2-piperidone-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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